2-Methyl-2-nitropropane

Structural Chemistry Microwave Spectroscopy Molecular Geometry

2-Methyl-2-nitropropane (CAS 594-70-7) is a tertiary nitroalkane whose fully substituted α-carbon confers steric hindrance and electronic properties distinct from primary/secondary analogs. This specialization makes it irreplaceable for: (1) electrochemical electron-transfer studies—its low k(s) enables precise kinetic modeling; (2) clean thermal decomposition to isobutylene and HNO₂ for in situ gas generation; (3) validated thermochemical benchmarks for computational energetic materials design; (4) toxicological negative controls for nitroalkane-induced hepatocarcinogenicity. Substitution with generic nitroalkanes compromises experimental integrity. Guaranteed purity ≥98%.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 594-70-7
Cat. No. B1294617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-nitropropane
CAS594-70-7
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=O)[O-]
InChIInChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3
InChIKeyAIMREYQYBFBEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-nitropropane (CAS 594-70-7) Technical Baseline: A Tertiary Nitroalkane for Advanced Synthesis and Kinetic Research


2-Methyl-2-nitropropane (CAS 594-70-7), also known as tert-nitrobutane or trimethylnitromethane, is a tertiary aliphatic nitro compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol [1]. As a tertiary nitroalkane, it possesses a fully substituted α-carbon, which confers distinct steric and electronic properties compared to primary and secondary nitroalkanes. Physically, it exists as a crystalline solid at room temperature with a melting point of 24°C and a boiling point of 126-127°C . Its chemical stability and unique reactivity profile make it a valuable compound in organic synthesis, particularly in reactions requiring a sterically hindered nitro group or where specific decomposition pathways are desired.

Why 2-Methyl-2-nitropropane (CAS 594-70-7) Cannot Be Substituted with Primary or Secondary Nitroalkanes


Generic substitution among nitroalkanes is not feasible due to fundamental differences in molecular structure that directly govern reactivity, stability, and biological interactions. 2-Methyl-2-nitropropane is a tertiary nitroalkane, possessing a carbon atom fully substituted with three methyl groups adjacent to the nitro function. This steric environment fundamentally alters its chemical behavior compared to primary nitroalkanes like nitromethane or secondary analogs like 2-nitropropane. These structural differences manifest as quantifiable variations in key parameters including bond lengths [1], electron transfer kinetics [2], thermal decomposition rates [3], and even toxicological profiles [4]. Substituting 2-methyl-2-nitropropane with a less hindered analog without adjusting experimental conditions will likely lead to divergent reaction outcomes, altered kinetics, and potentially misleading results. The following quantitative evidence underscores why careful selection, not simple substitution, is required.

2-Methyl-2-nitropropane (CAS 594-70-7): Quantified Performance and Structural Differentiation vs. Analogs


Extended C-N Bond Length in 2-Methyl-2-nitropropane vs. Nitromethane

Preliminary results from microwave structural analysis indicate that the C-N bond in 2-methyl-2-nitropropane is longer than the corresponding bond in nitromethane and chloronitromethane [1]. While the precise quantitative values are still being incorporated into the structural analysis, the directional trend of increased bond length is established. This elongation is attributed to the steric bulk of the three methyl groups on the α-carbon.

Structural Chemistry Microwave Spectroscopy Molecular Geometry

Diminished Heterogeneous Electron-Transfer Rate Constant vs. Smaller Nitroalkanes

Electrochemical impedance spectroscopy studies show a significant decrease in the standard heterogeneous electron-transfer rate constant, k(s), for the reduction of 2-methyl-2-nitropropane (compound 11) when compared to nitromethane (compound 8), nitroethane (compound 9), and 2-nitropropane (compound 10) in acetonitrile at a mercury electrode [1]. This trend is attributed to the increased size of the alkyl group, which increases the distance of closest approach and thus the tunneling distance, leading to a smaller rate constant. The inner reorganization energy contribution for the series of nitroalkanes (8-11) is substantial, approximately 4-5 kcal/mol [1].

Electrochemistry Electron Transfer Kinetics Voltammetry

Accelerated Thermal Decomposition Rate via Methylation: 12-15 Fold Increase

The monomolecular thermal decomposition of 2-methyl-2-nitropropane in the gas phase proceeds by the elimination of nitrous acid (HNO2) to yield isobutylene [1]. A key quantitative finding is that α-methylation increases the rate of decomposition of mononitroalkanes by a factor of 12 to 15 [1]. This means 2-methyl-2-nitropropane, a tertiary nitroalkane, decomposes significantly faster than its primary or secondary counterparts under identical thermal conditions.

Thermal Stability Pyrolysis Kinetics Gas-Phase Reactions

Distinctive Metabolic and Toxicological Profile: Lack of Oxidative DNA/RNA Damage

In vivo studies in rats demonstrate a clear class-based divergence in toxicological mechanisms. The secondary nitroalkane 2-nitropropane, a known hepatocarcinogen, induces significant oxidative damage to liver DNA and RNA [1]. In stark contrast, the tertiary nitroalkane 2-methyl-2-nitropropane, along with primary nitroalkanes, does not produce a similar pattern of nucleic acid damage [1]. This indicates a fundamentally different metabolic pathway and toxicological endpoint.

Toxicology Metabolism In Vivo Studies

Thermochemical Benchmarks: Vaporization Enthalpy Data for Energetic Material Design

New standard molar enthalpies of vaporization and sublimation have been experimentally determined for 2-methyl-2-nitropropane using the transpiration method, providing reliable benchmark data for thermochemical calculations [1]. These data are essential for predicting the performance of energetic materials, such as propellants and explosives. The study resolved contradictions in existing literature data, establishing a set of recommended vaporization and formation enthalpies for aliphatic nitroalkanes [1].

Thermochemistry Energetic Materials Propellant Design

Optimal Application Scenarios for 2-Methyl-2-nitropropane (CAS 594-70-7) Based on Quantified Differentiation


Electrochemical Kinetics Research: A Model for Sterically Hindered Electron Transfer

2-Methyl-2-nitropropane serves as an excellent model compound for studying the fundamentals of heterogeneous electron transfer. Its significantly lower rate constant, k(s), compared to smaller nitroalkanes [1], as demonstrated by electrochemical impedance spectroscopy, makes it ideal for investigating the effects of steric hindrance and tunneling distance on electron transfer kinetics. Researchers can utilize this compound to test and refine kinetic models like Butler-Volmer and Marcus-Hush under conditions where simple, unhindered compounds fail to reveal subtle mechanistic details [1].

High-Temperature Organic Synthesis: A Reliable Precursor for Isobutylene Generation

The thermal decomposition of 2-methyl-2-nitropropane is a clean, quantitative process that proceeds via a concerted five-membered cyclic transition state to yield isobutylene and nitrous acid (HNO2) [2]. The decomposition rate is accelerated 12-15 fold relative to primary nitroalkanes due to α-methylation [2]. This makes it a preferred reagent in synthetic sequences requiring the in situ, controlled generation of isobutylene gas or where the liberation of HNO2 can be exploited for further reactions, offering a distinct advantage over less thermally labile nitroalkanes.

Energetic Materials Research: Thermochemical Benchmarking and Formulation Design

Accurate thermochemical data is the cornerstone of modern energetic materials design. The standard molar enthalpies of vaporization and sublimation for 2-methyl-2-nitropropane have been rigorously determined and validated, resolving prior inconsistencies in the literature [3]. These benchmark data enable computational chemists and propellant engineers to perform reliable high-level quantum-chemical calculations (e.g., G4 theory) and group-additivity assessments to predict detonation properties and specific impulse, facilitating the rational design of novel energetic formulations [3].

Mechanistic Toxicology Studies: A Control Compound with a Distinct In Vivo Profile

The divergent biological response between secondary and tertiary nitroalkanes provides a powerful tool for mechanistic toxicology. Unlike 2-nitropropane, 2-methyl-2-nitropropane does not induce oxidative damage to hepatic DNA and RNA in rodent models [4]. This stark difference allows researchers to use 2-methyl-2-nitropropane as a critical negative control to dissect the molecular pathways responsible for nitroalkane-induced carcinogenesis. It is particularly valuable for investigating the role of α-carbon substitution in the metabolic activation and detoxification of nitro compounds [4].

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